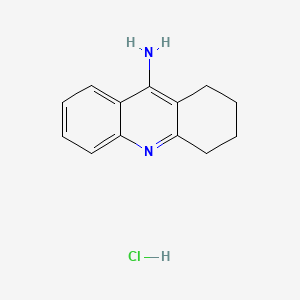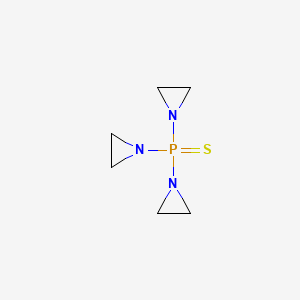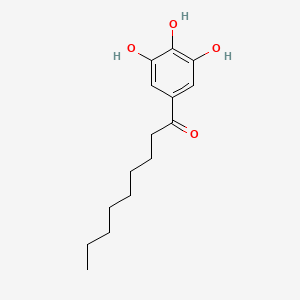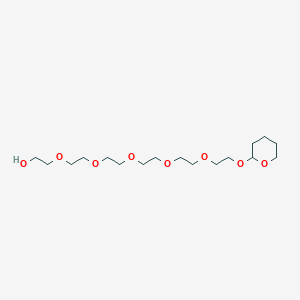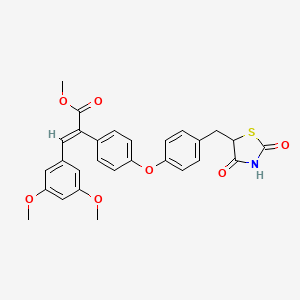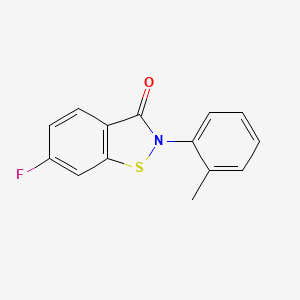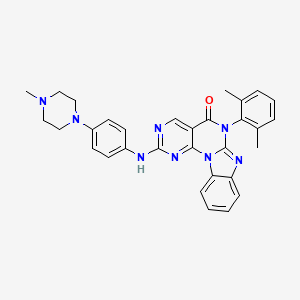
Inhibidor de Lck
Descripción general
Descripción
Los inhibidores de la proteína tirosina cinasa específica de linfocitos son compuestos que se dirigen específicamente a la proteína tirosina cinasa específica de linfocitos, un miembro de la familia Src de cinasas de tirosina. Estos inhibidores son cruciales en la regulación de las funciones de las células T y tienen implicaciones significativas en el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos autoinmunes .
Aplicaciones Científicas De Investigación
Los inhibidores de la proteína tirosina cinasa específica de linfocitos tienen una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
Los inhibidores de la proteína tirosina cinasa específica de linfocitos ejercen sus efectos uniéndose al sitio activo de la proteína tirosina cinasa específica de linfocitos, evitando su fosforilación y posterior activación. Esta inhibición interrumpe la señalización del receptor de células T, lo que lleva a una reducción de la activación y proliferación de las células T. Los objetivos moleculares y las vías involucradas incluyen los dominios de homología Src 2 (SH2) y homología Src 3 (SH3) de la proteína tirosina cinasa específica de linfocitos, que son críticos para su función .
Análisis Bioquímico
Biochemical Properties
The Lck inhibitor interacts with a variety of enzymes, proteins, and other biomolecules. It primarily targets the Lck enzyme, a protein tyrosine kinase that is critical for initiating T-cell receptor (TCR) signaling . The inhibitor binds to the ATP-binding site of the Lck’s kinase domain, preventing the transfer of phosphate groups and subsequently inhibiting the kinase’s enzymatic activity . This interaction disrupts downstream signaling events that depend on Lck’s activity .
Cellular Effects
The Lck inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can block the activation of NF-κB and Akt, indicating the abrogation of B-cell receptor signaling . It also reduces cell proliferation and increases apoptosis in certain cancer cells .
Molecular Mechanism
The Lck inhibitor exerts its effects at the molecular level through several mechanisms. It binds to the ATP-binding site of the Lck’s kinase domain, inhibiting the kinase’s enzymatic activity . This inhibition disrupts downstream signaling events that depend on Lck’s activity, ultimately impacting immune responses and related cellular functions .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of the Lck inhibitor can change. It has been shown to have a longer Tmax and higher AUC0-24h when given orally in mice, indicating slower clearance . This suggests that the Lck inhibitor has a stable profile and can exert long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of the Lck inhibitor can vary with different dosages in animal models. For instance, the Lck inhibitor A-770041, when administered daily by gavage, was found to attenuate lung fibrosis in bleomycin-treated mice
Metabolic Pathways
The Lck inhibitor is involved in several metabolic pathways. It interacts with enzymes such as CD45 and Csk, which are crucial for maintaining the balance of phosphorylation at the inhibitory and activating Tyr residues of Lck . The inhibitor’s impact on metabolic flux or metabolite levels is an area that warrants further exploration.
Transport and Distribution
It is known that Lck, the target of the inhibitor, can exist in a free form anchored to the plasma membrane , suggesting that the inhibitor may also localize to the membrane to exert its effects.
Subcellular Localization
The subcellular localization of the Lck inhibitor is likely to be closely associated with its target, Lck. Lck is known to be present in various compartments within the cell, including the plasma membrane Therefore, it is plausible that the Lck inhibitor may also localize to these compartments to effectively inhibit Lck activity
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de inhibidores de la proteína tirosina cinasa específica de linfocitos típicamente implica múltiples pasos, incluida la formación de intermediarios clave y reacciones de acoplamiento finales. Por ejemplo, una ruta sintética común implica la preparación de un núcleo de pirrolo[3,2-d]pirimidina, seguido de la funcionalización con varios sustituyentes para mejorar la especificidad y la potencia .
Métodos de producción industrial
La producción industrial de inhibidores de la proteína tirosina cinasa específica de linfocitos a menudo emplea técnicas de síntesis y purificación de alto rendimiento. Estos métodos incluyen la síntesis en fase sólida automatizada, la purificación cromatográfica y la cristalización para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
Los inhibidores de la proteína tirosina cinasa específica de linfocitos experimentan diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales del inhibidor, lo que podría alterar su actividad.
Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos, mejorando la estabilidad del inhibidor.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas y pH controlados para garantizar rendimientos óptimos .
Principales productos formados
Los principales productos formados a partir de estas reacciones son típicamente inhibidores de la proteína tirosina cinasa específica de linfocitos modificados con una mayor especificidad, potencia y estabilidad .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
Los inhibidores de la proteína tirosina cinasa específica de linfocitos son únicos en su alta especificidad para la proteína tirosina cinasa específica de linfocitos, lo que minimiza los efectos fuera del objetivo y mejora su potencial terapéutico. En comparación con otros inhibidores de múltiples cinasas como dasatinib y ponatinib, los inhibidores de la proteína tirosina cinasa específica de linfocitos ofrecen un enfoque más específico, lo que reduce el riesgo de efectos secundarios no deseados .
Propiedades
IUPAC Name |
9-(2,6-dimethylphenyl)-4-[4-(4-methylpiperazin-1-yl)anilino]-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N8O/c1-20-7-6-8-21(2)27(20)39-29(40)24-19-32-30(35-28(24)38-26-10-5-4-9-25(26)34-31(38)39)33-22-11-13-23(14-12-22)37-17-15-36(3)16-18-37/h4-14,19H,15-18H2,1-3H3,(H,32,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJJWVDKNXABFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
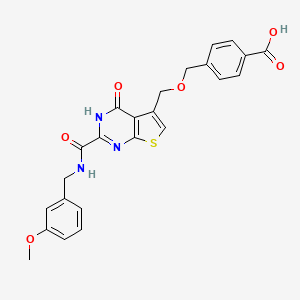
![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)
